molecular formula C15H16N2O3S B3392810 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1383788-38-2

5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B3392810
CAS No.: 1383788-38-2
M. Wt: 304.4 g/mol
InChI Key: UVUMISWQMCCSHV-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 1383788-38-2) is a high-purity solid compound supplied for early discovery research. This benzothiazole derivative features a 1,1-dioxide (sulfone) group and a primary amine, making it a valuable scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry. Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities. Related compounds in this class have demonstrated significant biological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities . Furthermore, the 2-(aminophenyl)benzothiazole (AP-BTH) scaffold is a pharmacophore of special interest, found in many antitumor and anti-Alzheimer's disease agents, and is also explored for the development of molecular imaging agents . Researchers can utilize this compound as a key building block for the solid-phase synthesis of benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides, combining the advantages of the pharmacophore with those of peptide chemistry . The compound is characterized by its molecular formula (C15H16N2O3S) and molecular weight (304.36). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,1-dioxo-3H-1,2-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)21(17,18)19/h2-8H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUMISWQMCCSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(S2(=O)=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132906
Record name 1,2-Benzisothiazol-5-amine, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383788-38-2
Record name 1,2-Benzisothiazol-5-amine, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-5-amine, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzylamine with 2-chlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . The resulting intermediate is then cyclized to form the isothiazole ring, followed by oxidation to introduce the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted isothiazoles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]isothiazole compounds exhibit promising anticancer properties. For instance, modifications to the isothiazole ring can enhance the cytotoxicity against various cancer cell lines. The compound under discussion has shown potential as a lead structure for developing new anticancer agents.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]isothiazole exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that further optimization could yield more potent compounds .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and schizophrenia. Research indicates that similar compounds can influence D-amino acid oxidase activity, which is crucial for maintaining cognitive functions.

Case Study:
In a clinical trial, a related compound was tested for its efficacy in enhancing memory and cognitive functions in patients with mild cognitive impairment, showing statistically significant improvements compared to placebo groups .

Anti-inflammatory Properties

The anti-inflammatory potential of benzo[d]isothiazole derivatives has been explored, with findings suggesting that they can inhibit pro-inflammatory cytokines. This property may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (μM)Target Enzyme
Compound A (similar structure)5.0COX-2
Compound B (similar structure)3.5LOX
5-Amino-2-(4-methoxybenzyl)-...TBDTBD

Antimicrobial Properties

There is emerging evidence that compounds similar to 5-amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study:
A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the isothiazole ring .

Comparison with Similar Compounds

Structural Features :

  • The benzo[d]isothiazole 1,1-dioxide moiety consists of a fused benzene and isothiazole ring system, with two sulfonyl oxygen atoms contributing to its planar geometry .
  • The amino group at position 5 serves as a reactive site for further functionalization or interaction with biological macromolecules .

Photoinduced trifluoromethylation methods for benzosultams (e.g., 3-trifluoroethylidene derivatives) also highlight alternative synthetic routes under mild conditions .

Pharmacological Relevance :
Benzo[d]isothiazole 1,1-dioxide derivatives are recognized as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in inflammatory pathways . The 4-methoxybenzyl group may enhance lipophilicity, improving membrane permeability and target engagement compared to simpler alkyl substituents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Biological Activity Reference
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide Ethyl group at position 2 Lacks methoxybenzyl; ketone at position 3 Antibacterial activity against Gram-positive bacteria
3-(m-Tolylamino)benzo[d]isothiazole 1,1-dioxide m-Tolylamino at position 3 Aromatic amine substituent Dual 5-LOX/mPGES-1 inhibition (IC₅₀ = 0.8–1.2 µM)
3-(2,2,2-Trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide Trifluoroethylidene at position 3 Fluorinated substituent; planar geometry Not explicitly reported; potential enhanced metabolic stability
2-Methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Methyl group at position 2; thiophene core Thiophene vs. isothiazole core Structural analog with no reported bioactivity

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in the target compound may enhance electron density, influencing π-π stacking interactions in enzyme binding pockets .
  • Fluorinated Derivatives : Trifluoroethylidene substituents (e.g., in ) introduce strong electronegativity, which could improve pharmacokinetic properties such as half-life .

Pharmacological Activity Comparison

Compound Target/Activity Efficacy Mechanism Reference
5-Amino-2-(4-methoxybenzyl)-... 5-LOX/mPGES-1 Predicted high inhibition (analog-based) Dual enzyme inhibition via sulfonamide interaction
3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxides Antibacterial MIC = 4–16 µg/mL (Gram-positive) Disruption of bacterial cell membrane synthesis
6-Nitro-3-(m-tolylamino) derivative 5-LOX/mPGES-1 IC₅₀ = 0.8 µM (5-LOX) Competitive inhibition at active site

Notable Trends:

  • Amino Substituents: Aromatic amines (e.g., m-tolylamino) show superior enzyme inhibition compared to aliphatic amines, likely due to enhanced aromatic interactions .
  • Antibacterial vs. Anti-inflammatory: Alkyl/arylamino derivatives () prioritize antibacterial activity, while nitro-substituted analogs () excel in anti-inflammatory roles.

Physicochemical and Crystallographic Properties

  • Crystal Structure : The benzo[d]isothiazole 1,1-dioxide core in related compounds exhibits planar geometry, with dihedral angles between fused rings ranging from 73° to 178° depending on substituents .
  • Solubility : The 4-methoxybenzyl group likely increases lipophilicity (logP ~2.5–3.0) compared to ethyl or methyl analogs (logP ~1.5–2.0), impacting bioavailability .

Biological Activity

5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound belonging to the class of isothiazoles. Its structure includes both sulfur and nitrogen atoms, which contribute to its unique reactivity and stability. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthetic Routes

The synthesis of this compound can typically be achieved through the condensation of 4-methoxybenzylamine with 2-chlorobenzenesulfonamide in the presence of sodium hydroxide. The reaction is often conducted in organic solvents like ethanol or methanol under reflux conditions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Useful for modifying existing functionalities.
  • Substitution : Nucleophilic substitution can lead to various derivatives.

Major Products

The products formed from these reactions vary based on conditions and reagents used. For instance, oxidation may yield sulfone derivatives, while reduction might produce amine or alcohol derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of aminothiazoles demonstrate cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and VERO (kidney cells) .

Case Study: Cytotoxic Effects

A study assessing the cytotoxicity of thiazole derivatives found that certain compounds exhibited potent activity against several cancer cell lines with IC50 values in the low micromolar range. This suggests that similar derivatives of our compound may have comparable effects.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown potential antimicrobial properties. Research into related thiazole compounds indicates that they can effectively inhibit bacterial growth and may serve as a basis for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Amino-4-methoxybenzo[d]isothiazole 1,1-dioxideLacks benzyl groupModerate anticancer activity
5-Amino-2-(4-chlorobenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideChlorine substituentEnhanced cytotoxicity
5-Amino-2-(4-methylbenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideMethyl groupVariable activity depending on substitution

The unique presence of the 4-methoxybenzyl group in our compound enhances its reactivity and interaction with biological targets compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, refluxing precursor compounds in polar aprotic solvents (e.g., DMSO) or acetic acid under controlled temperatures (100–120°C) for 12–18 hours can initiate cyclization. Adjusting stoichiometric ratios of reagents (e.g., using 1.1 equivalents of aldehyde derivatives) and optimizing reaction time (e.g., extending reflux to 20 hours) may improve yields. Post-reaction purification via crystallization (water-ethanol or DMF/acetic acid mixtures) is critical, as seen in analogous syntheses of triazole and isoxazoline derivatives .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Sequential crystallization is effective. After reflux, the crude product is typically poured into ice water to precipitate impurities, followed by filtration and recrystallization using mixed solvents (e.g., ethanol-water or DMF-acetic acid). For high-purity isolates, column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or preparative HPLC may be employed. Evidence from triazole and isoxazoline syntheses highlights yields of 65–74% using these methods .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Elemental analysis : Compare experimental vs. theoretical values for C, H, N, S, and O (e.g., ±0.1% deviation) .
  • Spectroscopy :
  • IR : Identify key functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹, NH₂ bends at 1600 cm⁻¹).
  • NMR : ¹H-NMR for aromatic proton environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) and ¹³C-NMR for carbonyl/heterocyclic carbon signals .
  • Melting point determination : Consistency with literature values (±2°C) confirms purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH). To address this:
  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and solvent controls (DMSO ≤0.1%).
  • Validate purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects.
  • Cross-reference with structural analogs : Compare activity trends with derivatives (e.g., methoxy vs. chloro substitutions) to identify pharmacophores, as done in quinazoline and thiazole studies .

Q. What strategies are effective in elucidating the mechanism of action in biological systems?

  • Methodological Answer :
  • Isotopic labeling : Incorporate ¹⁵N or ³H isotopes to track metabolic pathways.
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • Knock-out/knock-down models : Use CRISPR/Cas9 to silence candidate genes in cell lines and observe changes in compound efficacy .

Q. How do structural modifications (e.g., methoxy group substitution) influence physicochemical properties and bioactivity?

  • Methodological Answer :
  • Substitution analysis : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Synthesize derivatives via reductive alkylation or nucleophilic substitution.
  • Property assessment :
  • LogP : Measure hydrophobicity using shake-flask methods; higher logP may enhance membrane permeability.
  • Solubility : Test in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) for bioavailability predictions.
  • Bioactivity correlation : Compare IC₅₀ values in enzyme inhibition assays. For example, methoxy-to-nitro substitutions in isoxazoline derivatives reduced activity by 40%, suggesting electronic effects dominate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 2
5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

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